molecular formula C14H18N6S2 B10876145 N-cyclopropyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

N-cyclopropyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

Cat. No.: B10876145
M. Wt: 334.5 g/mol
InChI Key: RPRPLIHYWBQBHV-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound featuring a cyclopropyl group, a thiophene ring, and a tetrahydropyridinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, including the formation of the thiophene ring and the cyclopropyl group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the tetrahydropyridine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may find use in the development of new materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, disrupting cellular processes, or interfering with the synthesis of key biomolecules. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and tetrahydropyridinecarbothioamide analogs. Examples include:

Uniqueness

N-CYCLOPROPYL-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its combination of a cyclopropyl group, a thiophene ring, and a tetrahydropyridinecarbothioamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H18N6S2

Molecular Weight

334.5 g/mol

IUPAC Name

N-cyclopropyl-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carbothioamide

InChI

InChI=1S/C14H18N6S2/c21-14(15-10-3-4-10)19-7-5-11(6-8-19)20-17-13(16-18-20)12-2-1-9-22-12/h1-2,9-11H,3-8H2,(H,15,21)

InChI Key

RPRPLIHYWBQBHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4

Origin of Product

United States

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